Bienvenue dans la boutique en ligne BenchChem!

4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Medicinal chemistry Drug discovery ADME prediction

4-(2,5-Dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (CAS 2034587-24-9) is a benzenesulfonamide derivative incorporating a pyrazolo[1,5-a]pyridine scaffold and a para-substituted 2,5-dioxopyrrolidin-1-yl (succinimido) moiety , ,. With a molecular formula of C₁₇H₁₄N₄O₄S and a molecular weight of 370.4 g/mol , , this compound belongs to a class of small‑molecule heterocycles being actively investigated as kinase inhibitor candidates, particularly within PI3K and JAK signaling pathways ,.

Molecular Formula C17H14N4O4S
Molecular Weight 370.38
CAS No. 2034587-24-9
Cat. No. B2483439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
CAS2034587-24-9
Molecular FormulaC17H14N4O4S
Molecular Weight370.38
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=CC=NN4C=C3
InChIInChI=1S/C17H14N4O4S/c22-16-5-6-17(23)21(16)13-1-3-15(4-2-13)26(24,25)19-12-8-10-20-14(11-12)7-9-18-20/h1-4,7-11,19H,5-6H2
InChIKeyGCYPTVZVMQOLQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,5-Dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (CAS 2034587-24-9) – Compound Identity and Procurement Baseline


4-(2,5-Dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (CAS 2034587-24-9) is a benzenesulfonamide derivative incorporating a pyrazolo[1,5-a]pyridine scaffold and a para-substituted 2,5-dioxopyrrolidin-1-yl (succinimido) moiety [1], , . With a molecular formula of C₁₇H₁₄N₄O₄S and a molecular weight of 370.4 g/mol [1], , this compound belongs to a class of small‑molecule heterocycles being actively investigated as kinase inhibitor candidates, particularly within PI3K and JAK signaling pathways , [2]. Its structural features—namely the sulfonamide linker, the pyrazolo[1,5-a]pyridine hinge‑binding motif, and the electron‑withdrawing dioxopyrrolidinyl substituent—together define a distinct chemical space within this class, warranting its consideration as a differentiated research tool for target‑identification and probe‑discovery programs.

4-(2,5-Dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide – Why In-Class Compounds Cannot Be Interchanged


Within the pyrazolo[1,5-a]pyridine‑sulfonamide class, minor structural modifications to the benzenesulfonamide ring are known to produce profound shifts in kinase‑isoform selectivity, cellular potency, and physicochemical properties [1], [2]. For instance, varying the nature and position of the para substituent can alter PI3K isoform inhibition profiles from pan‑PI3K to p110α‑selective or p110δ‑selective within the same core scaffold [1]. The 2,5‑dioxopyrrolidin‑1‑yl group present in the target compound introduces a uniquely polar, electron‑withdrawing succinimido moiety that cannot be functionally mimicked by simple alkyl, halogen, or hydrogen substituents [3]. Substituting the target compound with a closely related analog—such as the unsubstituted parent N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (CAS 2034548‑86‑0) or the tetrahydro‑reduced analog (CAS 2034335‑16‑3)—therefore carries a high risk of divergent potency, selectivity, and ADME behavior. The quantitative evidence presented in Section 3 substantiates this non‑interchangeability.

4-(2,5-Dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide – Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: LogP and Topological Polar Surface Area Versus the Unsubstituted Parent Compound

The para‑succinimido substituent meaningfully alters the compound's lipophilicity profile relative to the unsubstituted parent N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (CAS 2034548‑86‑0). The target compound exhibits a computed XLogP3‑AA of 0.4 compared with a predicted 1.3 for the unsubstituted parent, reflecting a reduction of 0.9 log units [1], [2]. Simultaneously, the Topological Polar Surface Area (TPSA) increases from 76 Ų (parent) to 109 Ų (target) [1], [2]. Both differences are consistent with lower passive membrane permeability and potentially altered oral bioavailability for the target compound [3].

Medicinal chemistry Drug discovery ADME prediction

Hydrogen‑Bond Acceptor Capacity and Its Impact on Kinase Selectivity Profiling Versus the Parent Compound

The 2,5‑dioxopyrrolidin‑1‑yl group contributes two additional carbonyl oxygen atoms, increasing the hydrogen‑bond acceptor (HBA) count from 4 (unsubstituted parent) to 6 (target compound) [1], [2]. In the context of kinase inhibitor design, an elevated HBA count can expand the network of polar interactions with the kinase hinge region and solvent‑exposed channel, potentially altering isoform selectivity and off‑target binding profiles [3], [4]. The tetrahydro‑reduced analog 4-(2,5‑dioxopyrrolidin‑1‑yl)-N-(4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridin‑5‑yl)benzenesulfonamide (CAS 2034335‑16‑3) maintains the same HBA count (6) but differs in molecular shape due to saturation of the pyridine ring, illustrating that both HBA count and scaffold saturation jointly determine the interaction fingerprint [3].

Kinase inhibition Selectivity Structure-based drug design

Molecular Weight and Structural Complexity Relative to 4‑Fluoro‑2‑methyl‑N‑{pyrazolo[1,5‑a]pyridin‑5‑yl}benzene‑1‑sulfonamide (CAS 2034403‑99‑9)

The target compound has a molecular weight of 370.4 g/mol compared with 333.3 g/mol for the 4‑fluoro‑2‑methyl analog (CAS 2034403‑99‑9) [1], [2]. The increased heavy‑atom count (26 vs. 24) and the presence of the dioxopyrrolidinyl ring in place of fluorine and methyl substituents produce a 37.1 Da molecular weight increase and a higher complexity score (653 vs. 456) [1], [2]. In fragment‑based drug discovery and high‑throughput screening library design, these differences place the two compounds in different lead‑like space quadrants, with the target compound favoring optimization paths that exploit the additional polar functionality, while the fluoro‑methyl analog offers a more lipophilic, lower‑molecular‑weight starting point [3].

Chemoinformatics Library design Lead optimization

Predicted Solubility and Drug‑Likeness Parameters as a Function of the Dioxopyrrolidinyl Substituent

The dioxopyrrolidinyl group improves the predicted aqueous solubility profile as assessed by the topological polar surface area (TPSA = 109 Ų vs. the class median of approximately 85–95 Ų for simple pyrazolo[1,5‑a]pyridine‑sulfonamides) [1], [2]. A TPSA above 100 Ų, combined with a modest XLogP3‑AA of 0.4, positions the target compound in more favorable drug‑likeness space according to standard oral bioavailability filters (TPSA <140 Ų; XLogP <5) [3]. This differentiates it from more lipophilic analogs such as the 4‑propyl derivative (CAS 2034403‑86‑4; XLogP3 ~ 2.8) and the 4‑fluoro‑2‑methyl analog (CAS 2034403‑99‑9; XLogP3 ~ 2.2) [1], [2], .

Drug-likeness Solubility Fragment-based design

4-(2,5-Dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide – Recommended Application Scenarios Based on Quantified Differentiation Evidence


Kinase Selectivity‑Profiling Panels Where Low Lipophilicity and High Polar Surface Area Are Required to Minimize Non‑Specific Binding

The target compound's XLogP3‑AA of 0.4 and TPSA of 109 Ų (ΔXLogP3 = −0.9 vs. the unsubstituted parent; see Section 3, Evidence Item 1) make it a candidate for inclusion in kinase selectivity‑profiling panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) where compounds with high lipophilicity risk promiscuous binding and false‑positive hits [1]. Its reduced logP relative to most class members reduces the likelihood of membrane‑partitioning artifacts, enabling cleaner interpretation of kinase‑inhibition data [1], [2].

Fragment‑Based Drug Discovery (FBDD) and Biophysical Screening Campaigns Requiring Aqueous Solubility

With an HBA count of 6 and a TPSA exceeding 100 Ų (Evidence Items 2 and 4), the compound meets standard fragment‑likeness criteria and is predicted to maintain sufficient aqueous solubility for biophysical techniques such as surface plasmon resonance (SPR), NMR‑based screening (WaterLOGSY, STD‑NMR), or thermal shift assays (TSA). Its solubility advantage over more lipophilic analogs (ΔXLogP3 up to −2.4) makes it a pragmatic choice for fragment libraries and for hit‑validation experiments where DMSO tolerance is limited [2], [3].

Structure–Activity Relationship (SAR) Exploration Centered on the Dioxopyrrolidinyl Moiety as a Key Pharmacophoric Element

The dioxopyrrolidin‑1‑yl group distinguishes this compound from alkyl‑, halogen‑, and hydrogen‑substituted analogs (Evidence Items 1–4). For medicinal chemistry teams investigating the SAR of the benzenesulfonamide para‑position, the target compound serves as the reference entry point for exploring the succinimido series. Its 26‑heavy‑atom framework and complexity score of 653 provide a defined baseline against which follow‑up analogs can be quantitatively compared (Evidence Item 3) [1].

Computational Docking and Selectivity‑Prediction Studies Leveraging the Unique Hydrogen‑Bond Acceptor Profile

The increase in HBA count from 4 to 6 relative to the unsubstituted parent (Evidence Item 2) alters the predicted hydrogen‑bonding interaction map with kinase hinge residues and the solvent‑exposed region. This makes the target compound a valuable test case for computational selectivity‑prediction algorithms (e.g., Schrödinger FEP+, RosettaLigand, or AutoDock FR) that seek to distinguish subtle affinity differences arising from differential polar interactions [1], [2].

Quote Request

Request a Quote for 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.